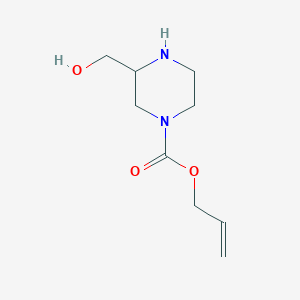

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl 3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-5-14-9(13)11-4-3-10-8(6-11)7-12/h2,8,10,12H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSYREYRVGJSRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696038 | |

| Record name | Prop-2-en-1-yl 3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-39-8 | |

| Record name | Prop-2-en-1-yl 3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a valuable building block for researchers, medicinal chemists, and professionals in drug development. The synthesis of unsymmetrically substituted piperazines requires a robust strategy to ensure regiochemical control. The pathway outlined herein leverages orthogonal protecting groups to achieve the desired N1-functionalization, starting from a commercially available, chirally pure precursor.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its ability to engage in multiple hydrogen bonding interactions and modulate the physicochemical properties of a molecule makes it a privileged scaffold. However, the symmetric nature of the parent piperazine ring presents a significant synthetic challenge when specific, unsymmetrical substitution patterns are required. Direct functionalization often leads to mixtures of N1- and N4-substituted products, as well as di-substituted byproducts.

This guide details a reliable, multi-step synthesis for this compound that addresses these challenges through a logical protecting group strategy. This approach ensures high yields and purity of the final compound, which can serve as a versatile intermediate for further elaboration.

Overall Synthesis Strategy

The most logical and efficient pathway to the target molecule begins with the commercially available and orthogonally protected (S)- or (R)-1-Boc-3-(hydroxymethyl)piperazine. This starting material provides control over both the stereochemistry at the C3 position and the regioselectivity of the subsequent N-functionalization steps.

The synthesis proceeds through four key stages:

-

Protection of the Hydroxyl Group: The primary alcohol is temporarily protected to prevent it from reacting in subsequent steps. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation and selective removal under mild conditions.

-

Deprotection of the N1-Boc Group: The tert-butoxycarbonyl (Boc) group at the N1 position is selectively removed under acidic conditions, exposing the secondary amine for the next reaction.

-

N1-Allyloxycarbonylation: The free secondary amine at the N1 position is reacted with allyl chloroformate to install the desired allyloxycarbonyl (Alloc) group.

-

Deprotection of the Hydroxyl Group: The TBDMS protecting group is removed from the hydroxyl function to yield the final target molecule, this compound.

This strategic sequence is visualized in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-((tert-butyldimethylsilyloxy)methyl)piperazine-1-carboxylate

Rationale: The primary hydroxyl group of the starting material is nucleophilic and would interfere with the subsequent N-acylation step by reacting with allyl chloroformate. Protecting it as a TBDMS ether ensures that the reaction occurs exclusively at the desired nitrogen atom. The TBDMS group is stable to the acidic conditions used for Boc deprotection but can be selectively removed later using a fluoride source.

Protocol:

-

To a solution of (S)- or (R)-1-Boc-3-(hydroxymethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the TBDMS-protected intermediate as a colorless oil or solid.

Step 2: Synthesis of (piperazin-2-yl)methanol TBDMS ether

Rationale: This step selectively removes the Boc protecting group from the N1 position, making it available for the subsequent reaction with allyl chloroformate. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.[1][2] An alternative is using 4M HCl in dioxane, which often results in the precipitation of the hydrochloride salt of the product.[1]

Protocol (using TFA):

-

Dissolve the TBDMS-protected intermediate from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10 eq, typically a 25-50% v/v solution in DCM) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and carefully neutralize by adding saturated aqueous sodium bicarbonate solution until the pH is basic (>8).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine, which can often be used in the next step without further purification.

Step 3: Synthesis of allyl 3-((tert-butyldimethylsilyloxy)methyl)piperazine-1-carboxylate

Rationale: This is the key step where the allyloxycarbonyl (Alloc) group is introduced at the N1 position. The reaction is a nucleophilic acyl substitution where the secondary amine at N1 attacks the electrophilic carbonyl carbon of allyl chloroformate. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct generated during the reaction. The reaction is typically performed at low temperature to control its exothermicity.

Protocol:

-

Dissolve the product from Step 2 (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask.

-

Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add allyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N1-Alloc protected intermediate.

Step 4: Synthesis of this compound

Rationale: The final step is the removal of the TBDMS protecting group to reveal the primary hydroxyl group. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation, as the fluoride ion has a high affinity for silicon.[3]

Protocol:

-

Dissolve the N1-Alloc protected intermediate from Step 3 (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

-

Add a 1M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction for 2-4 hours and monitor by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel to yield this compound.

Data Presentation

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purification Method |

| 1 | 1-Boc-3-(hydroxymethyl)piperazine | TBDMSCl, Imidazole | tert-butyl 3-((tert-butyldimethylsilyloxy)methyl)piperazine-1-carboxylate | >90% | Column Chromatography |

| 2 | TBDMS-protected intermediate from Step 1 | TFA or HCl in Dioxane | (piperazin-2-yl)methanol TBDMS ether | >95% | Aqueous Work-up |

| 3 | Product from Step 2 | Allyl Chloroformate, TEA | allyl 3-((tert-butyldimethylsilyloxy)methyl)piperazine-1-carboxylate | 70-85% | Column Chromatography |

| 4 | Product from Step 3 | TBAF | This compound | >90% | Column Chromatography |

Visualization of Key Transformation

The crucial N1-allyloxycarbonylation step is depicted in the diagram below, illustrating the transformation of the deprotected piperazine intermediate.

Caption: N1-Allyloxycarbonylation of the piperazine intermediate.

Characterization of the Final Product

The structure of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons (typically in the 2.5-4.0 ppm range), the hydroxymethyl group (a doublet for the CH₂ and a triplet for the OH, which may be broad or exchangeable with D₂O), and the allyl group (a multiplet for the vinyl CH, doublets for the terminal CH₂, and a doublet for the O-CH₂).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperazine ring, the hydroxymethyl carbon, and the three carbons of the allyl group, as well as the carbonyl carbon of the carbamate.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound (C₉H₁₆N₂O₃, MW = 200.23 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine in the piperazine ring, and a strong C=O stretch for the carbamate group.

Conclusion

The synthesis of this compound is readily achievable through a well-planned, four-step sequence starting from a commercially available N-Boc protected precursor. This strategic approach, employing orthogonal protecting groups, effectively overcomes the challenge of regioselectivity inherent in the functionalization of unsymmetrical piperazines. The detailed protocols and rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.

References

-

Fchemicals Limited. (n.d.). (S)-1-Boc-3-(Hydroxymethyl)piperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

ResearchGate. (n.d.). Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C;.... Retrieved from [Link]

-

Vankawala, S. L., & Lindsley, C. W. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 19(6), 7839–7856. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester

Introduction: The Strategic Importance of Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1][2] Its prevalence stems from a unique combination of properties: the two nitrogen atoms at positions 1 and 4 provide handles for chemical modification, influencing both pharmacokinetic and pharmacodynamic profiles.[1][3] Furthermore, the piperazine ring can exist in a stable chair conformation, allowing for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets.[4] The subject of this guide, 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester, is a functionalized piperazine derivative with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the anticipated physicochemical properties of this compound and details the experimental methodologies required for their empirical determination. For researchers and drug development professionals, a thorough understanding of these properties is paramount for predicting a compound's behavior in biological systems, guiding formulation development, and ultimately, ensuring the successful progression of a drug candidate from the laboratory to the clinic.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C9H16N2O3 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 196.24 g/mol | Influences diffusion, absorption, and distribution. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five).[5] |

| pKa | 7.5 - 8.5 (for the secondary amine) | The dissociation constant (pKa) is crucial as it dictates the ionization state of the molecule at a given pH.[6][7] This, in turn, profoundly impacts solubility, permeability, and receptor binding. The secondary amine in the piperazine ring is expected to be the primary basic center. |

| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | LogP is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.[8][9] A balanced logP is often sought to ensure adequate aqueous solubility for dissolution and sufficient lipophilicity for membrane permeation. |

| Aqueous Solubility | Moderately soluble | Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of parenteral dosage forms.[7][10][11] The presence of the hydroxyl group and the piperazine nitrogens is expected to confer some degree of water solubility. |

| Hydrogen Bond Donors | 2 (amine N-H and hydroxyl O-H) | The number of hydrogen bond donors and acceptors influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 4 (two nitrogens and two oxygens) | Adherence to Lipinski's Rule of Five (≤5 donors, ≤10 acceptors) is a general indicator of good oral bioavailability.[5] |

Structural and Spectroscopic Characterization

A definitive characterization of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the hydroxymethyl group, and the allyl ester moiety. The chemical shifts and coupling patterns of the piperazine protons can provide information about the conformation of the six-membered ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the carbonyl group from the ester, the carbons of the allyl group, the hydroxymethyl carbon, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4][12]

-

Key Expected Absorptions:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A moderate band around 3200-3400 cm⁻¹ for the secondary amine in the piperazine ring.

-

C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp band around 1700-1730 cm⁻¹ for the carbonyl of the allyl ester.

-

C=C stretch: A band around 1640-1680 cm⁻¹ for the alkene of the allyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocols for Physicochemical Property Determination

The following section details the standard, field-proven methodologies for determining the critical physicochemical properties of novel chemical entities like this compound.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa is the pH at which the compound is 50% ionized.[15]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (e.g., 1 mM in a suitable co-solvent if necessary, then diluted in water).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[13]

-

Titration Procedure:

-

Place a known volume of the test compound solution in a thermostated vessel and add the background electrolyte.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Titrate the solution with the standardized acid or base, adding small, precise volumes of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Determination of logP by the Shake-Flask Method

Rationale: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[8][9] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.

Step-by-Step Methodology:

-

Preparation of the Biphasic System:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial for accurate results.

-

-

Partitioning Experiment:

-

Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

-

In a clean vessel, combine a known volume of the compound's aqueous solution with a known volume of pre-saturated n-octanol.

-

Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

-

Calculation of logP:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.[8]

-

Diagram of Shake-Flask logP Determination:

Caption: Step-by-step process for logP measurement using the shake-flask method.

Determination of Aqueous Solubility

Rationale: Understanding the aqueous solubility of a compound is critical for predicting its oral absorption and for developing suitable formulations.[7][11] Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[10][16]

a) Kinetic Solubility Assay (High-Throughput Screening)

Principle: This method measures the solubility of a compound as it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10][16] It is a high-throughput method suitable for early-stage screening.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay:

-

Add small aliquots of the DMSO stock solution to the aqueous buffer in a microplate.

-

Incubate for a short period (e.g., 1-2 hours) with shaking.

-

-

Detection of Precipitation:

-

Quantification: The concentration at which precipitation is first observed is reported as the kinetic solubility.

b) Thermodynamic Solubility Assay (Gold Standard)

Principle: This method determines the equilibrium solubility of the solid, crystalline compound in an aqueous buffer and is considered the most accurate measure of solubility.[10][11]

Step-by-Step Methodology:

-

Equilibration:

-

Add an excess of the solid compound to a vial containing the aqueous buffer.

-

Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Filter or centrifuge the suspension to remove the undissolved solid.

-

-

Analysis:

-

Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV or LC-MS.[10]

-

Conclusion: A Roadmap for Characterization

This compound represents a promising building block in the synthesis of novel, biologically active molecules. While specific experimental data on this compound is not widely published, this guide provides a robust framework for its characterization. By applying the detailed experimental protocols for determining pKa, logP, and aqueous solubility, researchers can generate the critical data needed to understand its behavior and potential as a drug candidate or intermediate. The predictive information, grounded in the well-established chemistry of piperazine derivatives, serves as a valuable starting point for these empirical investigations. A thorough physicochemical characterization is the cornerstone of successful drug development, enabling informed decisions and accelerating the journey from a promising molecule to a potential therapeutic.

References

- Vertex AI Search. (n.d.). Time in Wayne County, US.

- Vertex AI Search. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery.

- Enamine. (n.d.). Aqueous Solubility Assay.

- de Oliveira, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.

- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Avdeef, A. (2001).

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(5), 988-1006.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Wikipedia. (n.d.). Piperazine.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

- Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

- Oreate AI Blog. (2025). How to Determine Pka from Titration Curve.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.

- Enamine. (n.d.). LogD/LogP Background.

- Chemicalland21. (n.d.). CAS#:31545-26-3.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants.

- SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.

- Chemspace. (n.d.). Search results.

- A2B Chem. (n.d.). 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.

- PubChem. (n.d.). 1-Allyl-3-(3-hydroxy-phenyl)-2-methyl-piperidine-3-carboxylic acid ethyl ester.

- Guidechem. (n.d.). 35561-39-8 Cyclopropyl, 2-chloro-.

- Bartošová, Z., et al. (2017). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)

- Sigma-Aldrich. (n.d.). (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester.

- Henan Tianfu Chemical Co.,Ltd. (n.d.). (S)-3-Hydroxymethyl-piperazine-1-carboxylic Acid Tert-butyl Ester CAS 314741-40-7.

- Guidechem. (n.d.). 4-methoxy-3-nitrophenyl phenyl ketone 82571-94-6 wiki.

- Chemenu. (n.d.). cas 31545-26-3|| where to buy (4-Chloro-3-nitrophenyl ....

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- Chemistry Europe. (n.d.). Synthesis of Aryl‐ and Alkyl‐Containing 3‐Methylene‐5‐hydroxy Esters via a Barbier Allylation Reaction.

- Kumar, A., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2946.

- Google Patents. (n.d.). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.

- PubChem. (n.d.). Allyl isovalerate.

- PubChem. (n.d.). Allyl chloroformate.

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. enamine.net [enamine.net]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. acdlabs.com [acdlabs.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 16. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester, a functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number for this compound is not cataloged, indicating it is primarily a synthetic intermediate rather than a commercial product, this document outlines its rational synthesis, predicted properties, and strategic applications.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at the 1 and 4 positions, confers a unique combination of properties. These nitrogen atoms can serve as hydrogen bond acceptors or donors (in their protonated state), enhancing aqueous solubility and enabling critical interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]

The strategic introduction of substituents onto the piperazine core allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.[4] Specifically, the title compound features two key functionalities:

-

A 3-Hydroxymethyl Group: This substituent introduces a chiral center and a primary alcohol. The hydroxyl moiety can act as a hydrogen bond donor or acceptor and provides a handle for further synthetic elaboration, enabling the construction of more complex molecules. Its presence can significantly influence binding affinity and selectivity. The tert-butyl carbamate (Boc) protected analog, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 301673-16-5), is a well-established intermediate in the synthesis of kinase inhibitors, antiviral agents, and CNS drugs.[5]

-

An N-Allyl Carboxylate (Alloc) Group: This moiety serves as a protecting group for the N1 nitrogen of the piperazine ring. The allyloxycarbonyl (Alloc) group is valued for its stability under a range of conditions and, most importantly, for its orthogonal deprotection chemistry.[6] It can be selectively removed under mild, palladium-catalyzed conditions that leave other common protecting groups, such as the acid-labile Boc or the hydrogenolysis-labile benzyloxycarbonyl (Cbz), intact.[7][8] This orthogonality is crucial for the sequential, controlled functionalization of the piperazine nitrogens, a key strategy in building complex drug candidates.[6]

This guide will now delve into the practical synthesis, predicted characteristics, and strategic deployment of this versatile building block.

Physicochemical and Structural Properties

The precise experimental data for the title compound is unavailable due to its status as a synthetic intermediate. However, its key properties can be reliably predicted based on its structure and data from analogous compounds.

Molecular Structure

Caption: 2D structure of this compound.

Predicted Physicochemical Data

| Property | Predicted Value | Justification |

| Molecular Formula | C₉H₁₆N₂O₃ | Derived from atomic composition. |

| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula. |

| LogP | ~0.5 - 1.0 | Estimated based on analogs; the presence of the polar hydroxymethyl and carbamate groups is balanced by the hydrocarbon backbone and allyl group. |

| Hydrogen Bond Donors | 2 (N-H, O-H) | The secondary amine and the hydroxyl group can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | The two nitrogen atoms and the two carbonyl/ester oxygens can accept hydrogen bonds. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to hydrogen bonding and polarity. |

| Solubility | Soluble in methanol, ethanol, DCM, DMSO. Sparingly soluble in water. | Typical for a moderately polar organic molecule. |

Synthesis and Purification

The synthesis of this compound is best approached via a multi-step sequence starting from a commercially available, orthogonally protected precursor. This strategy provides excellent control over the regioselectivity of the N-functionalization.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester from (S)-1-Boc-3-hydroxymethylpiperazine.

Part 1: Boc Group Deprotection

-

Dissolution: Dissolve (S)-1-Boc-3-hydroxymethylpiperazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM) (approx. 0.2 M concentration).

-

Acidification: To the stirred solution at 0 °C, add an excess of a strong acid. A 4M solution of HCl in dioxane (4.0 eq) or neat trifluoroacetic acid (TFA, 10.0 eq) are commonly used.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude salt of (S)-3-hydroxymethylpiperazine can be used directly in the next step or neutralized. For neutralization, dissolve the residue in water, basify to pH >10 with NaOH, and extract with an organic solvent like DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free amine.

Part 2: Selective N-Allyloxycarbonylation

-

Setup: To a solution of the crude (S)-3-hydroxymethylpiperazine (1.0 eq) in a biphasic system of DCM and saturated aqueous sodium bicarbonate (1:1 v/v), cool the flask to 0 °C in an ice bath. The basic aqueous layer acts as a proton scavenger.

-

Reagent Addition: Add allyl chloroformate (1.05 eq) dropwise to the vigorously stirred mixture, ensuring the temperature remains below 5 °C. The use of a slight excess of the chloroformate ensures complete reaction of the more nucleophilic secondary amine at the 4-position, but the primary target is the N1 position. In practice, a mixture of isomers may form, which would require chromatographic separation. A more controlled synthesis would protect the N4 position first. However, for the direct approach:

-

Reaction: Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3-4 hours. Monitor by TLC or LC-MS.

-

Work-up and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to isolate the desired N1-protected isomer.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient (API) itself but rather a versatile building block for constructing them. Its value lies in the strategic combination of its functional groups.

Role as a Scaffold and Linker

The piperazine moiety is often used as a central scaffold to orient pharmacophoric groups in the correct three-dimensional space for optimal target engagement.[2] The free N-H at the N4 position of the title compound serves as a key point for diversification. It can be functionalized through various common reactions:

-

Reductive Amination: Reaction with aldehydes or ketones to introduce a wide range of alkyl substituents.

-

Buchwald-Hartwig Amination: Coupling with aryl or heteroaryl halides to synthesize N-arylpiperazines, a common motif in CNS-active drugs.[2]

-

Amide Bond Formation: Acylation with carboxylic acids or acid chlorides.

-

Nucleophilic Substitution: Alkylation with alkyl halides.

The hydroxymethyl group can be further modified, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic displacement, further expanding synthetic possibilities.

Conceptual Application in Kinase Inhibitor Design

Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The piperazine scaffold is frequently employed to connect this hinge-binding motif to other parts of the inhibitor that occupy adjacent pockets, thereby increasing potency and selectivity.

Caption: Conceptual role of the piperazine scaffold in kinase inhibition.

Protocol: Deprotection of the Allyl Carbamate Group

The key utility of the Alloc group is its selective removal. The most common method involves palladium-catalyzed allylic transfer.

Objective: To deprotect the N1-Alloc group to reveal a free secondary amine, ready for subsequent functionalization.

-

Setup: Dissolve the N-Alloc protected piperazine (1.0 eq) in an anhydrous, deoxygenated solvent such as DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagents: Add an allyl scavenger to the solution. Common scavengers include morpholine, dimedone, or a silane like triethylsilane (TES-H).[9][10] Add the palladium catalyst, typically Pd(PPh₃)₄ (0.05 - 0.1 eq) or an air-stable precursor like Pd(PPh₃)₂Cl₂.[7][10]

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often rapid. Monitor its completion by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated. An aqueous work-up (e.g., washing with bicarbonate solution and brine) may be necessary to remove the scavenger and its byproducts. The crude product can then be purified by chromatography or crystallization as needed.

This protocol's mild and neutral conditions ensure that many other functional groups, including esters, amides, and acid-sensitive groups like Boc, remain intact, highlighting the strategic power of this protecting group scheme.[7]

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Jeffrey, J. L., & Batey, R. A. (2004). Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Ayurveda. Retrieved January 20, 2026, from [Link]

- Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201.

-

Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. Retrieved January 20, 2026, from [Link]

- 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. (n.d.). Google Shopping.

-

Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

Mastering Organic Synthesis: The Power of Allyl Chloroformate as a Protecting Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines. (2005). ResearchGate. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. (2017). YouTube. Retrieved January 20, 2026, from [Link]

-

Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]

- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester: A Technical Guide

Introduction

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester is a bespoke chemical entity featuring a piperazine core, a structure of significant interest in medicinal chemistry and drug development. Piperazine derivatives are integral to numerous approved pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties.[1] The title compound combines this versatile scaffold with a primary alcohol and an allyl ester functional group, offering multiple points for further chemical modification.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide provides an in-depth analysis of the predicted spectral data for this compound. As no experimental spectra for this specific molecule are publicly available, this document synthesizes data from analogous structures and established spectroscopic principles to serve as a predictive reference for researchers, scientists, and drug development professionals. Every protocol and interpretation is designed to be a self-validating system, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectral signature. The key structural features include:

-

A piperazine ring , which can undergo chair-chair interconversion.[2]

-

A secondary amine (N-H) within the piperazine ring.

-

A carbamate group (N-CO-O) , specifically an allyl ester.

-

A primary alcohol (-CH₂OH) .

-

An allyl group (-CH₂-CH=CH₂) .

Each of these functional groups gives rise to characteristic signals in NMR, IR, and MS analyses, allowing for a comprehensive structural confirmation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we predict distinct signals for the piperazine ring protons, the hydroxymethyl group, and the allyl ester moiety.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show a complex pattern due to the asymmetry of the molecule and the conformational dynamics of the piperazine ring.[3] Chemical shifts are influenced by the electron-withdrawing carbamate group and the hydroxyl group.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 5.90 | ddt | 1H | =CH- (Allyl) | Vinylic proton, split by cis, trans, and allylic protons. |

| ~ 5.30 | d | 1H | =CH₂ (trans, Allyl) | Vinylic proton deshielded by the C=C bond. |

| ~ 5.22 | d | 1H | =CH₂ (cis, Allyl) | Vinylic proton deshielded by the C=C bond. |

| ~ 4.60 | d | 2H | -O-CH₂- (Allyl) | Protons adjacent to the ester oxygen are deshielded. |

| ~ 3.80 - 3.60 | m | 3H | Piperazine-H, -CH₂OH | Complex multiplet from piperazine ring protons adjacent to nitrogen and the hydroxymethyl group.[4] |

| ~ 3.55 | dd | 1H | -CH₂OH | Diastereotopic protons of the hydroxymethyl group. |

| ~ 3.45 | dd | 1H | -CH₂OH | Diastereotopic protons of the hydroxymethyl group. |

| ~ 3.00 - 2.60 | m | 5H | Piperazine-H | Remaining piperazine ring protons. |

| ~ 2.50 | br s | 1H | -NH- | Exchangeable proton, signal may be broad. |

| ~ 2.00 | br s | 1H | -OH | Exchangeable proton, signal may be broad and its position is concentration-dependent. |

Note: "d" denotes doublet, "t" triplet, "q" quartet, "m" multiplet, "br s" broad singlet, "ddt" doublet of doublet of triplets.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.[5]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 155.5 | C=O (Carbamate) | The carbonyl carbon of the carbamate is significantly deshielded.[6] |

| ~ 132.8 | =CH- (Allyl) | sp² hybridized carbon of the alkene.[7] |

| ~ 118.0 | =CH₂ (Allyl) | Terminal sp² hybridized carbon of the alkene.[7] |

| ~ 66.0 | -O-CH₂- (Allyl) | Carbon attached to the ester oxygen.[5] |

| ~ 64.5 | -CH₂OH | Carbon of the primary alcohol, attached to oxygen.[5] |

| ~ 55.0 | Piperazine-C3 | Carbon bearing the hydroxymethyl group. |

| ~ 49.0 - 42.0 | Piperazine-C2, C5, C6 | Piperazine ring carbons, with varied shielding due to proximity to substituents.[3] |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for many organic compounds, but other solvents like DMSO-d₆ could be used if solubility is an issue.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets expected for the piperazine ring.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrations of its key functional groups. The presence of hydrogen bonding (intermolecularly between the -OH and -NH groups) is expected to cause broadening of the O-H and N-H stretching bands.[10]

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity & Appearance | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH)[11][12] |

| 3350 - 3300 | Medium, Broad | N-H Stretch | Secondary Amine (-NH) |

| 3100 - 3000 | Medium | =C-H Stretch | Alkene (Allyl) |

| 2950 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (sp³) |

| 1700 - 1680 | Strong, Sharp | C=O Stretch | Carbamate[13] |

| 1650 - 1640 | Medium | C=C Stretch | Alkene (Allyl)[14] |

| 1250 - 1200 | Strong | C-O Stretch | Ester/Carbamate[15] |

| 1100 - 1050 | Strong | C-O Stretch | Primary Alcohol[16] |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Molecular Formula: C₉H₁₆N₂O₃ Molecular Weight: 200.24 g/mol Exact Mass: 200.1161

Predicted Fragmentation Pathways

Upon ionization (e.g., via Electrospray Ionization, ESI, which would likely show a prominent [M+H]⁺ ion at m/z 201.1239), the molecule is expected to fragment in predictable ways. The piperazine ring and the ester linkage are common sites of cleavage.[17][18]

Key Predicted Fragmentation Reactions:

-

α-Cleavage: Cleavage of bonds adjacent to the nitrogen atoms is a common pathway for piperazine derivatives.[19]

-

Loss of the Allyl Group: Cleavage of the C-O bond of the ester can lead to the loss of an allyl radical (C₃H₅•, 41 Da) or allyloxy radical.

-

Piperazine Ring Opening: A characteristic fragmentation pattern for piperazines involves the cleavage of the ring itself.[20]

-

Loss of Hydroxymethyl Group: Cleavage of the C-C bond can result in the loss of the CH₂OH group (31 Da).

Figure 2: Predicted major fragmentation pathways for [M+H]⁺ of the target compound.

Table 4: Predicted Key Mass Fragments (ESI-MS)

| m/z (Predicted) | Possible Formula | Description |

|---|---|---|

| 201.1239 | [C₉H₁₇N₂O₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 170.1026 | [C₈H₁₄N₂O₂]⁺ | Loss of formaldehyde (CH₂O) from hydroxymethyl group |

| 161.0815 | [C₆H₁₃N₂O₃]⁺ | Loss of propene from the allyl group via rearrangement |

| 115.1226 | [C₆H₁₅N₂]⁺ | Loss of the entire allyl-oxy-carbonyl group |

| 113.0658 | [C₅H₉N₂O]⁺ | Fragment from piperazine ring cleavage |

| 101.0968 | [C₅H₁₃N₂]⁺ | Fragment containing the core piperazine ring after loss of substituents |

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Chromatography:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution, for example, with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). This separates the analyte from potential impurities.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion.

-

Acquire full scan data from m/z 50 to 500 to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 201.12) to generate a fragmentation spectrum, which can be compared against the predicted fragments for structural confirmation.[21]

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy serves as a rapid method to verify the presence of the key hydroxyl, amine, and carbamate functionalities. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, while tandem MS will provide definitive structural evidence through fragmentation analysis. Together, these techniques offer a multi-faceted and self-validating approach to ensure the identity, purity, and structural integrity of this novel piperazine derivative, facilitating its application in research and development.

References

-

Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists. [Link]

-

De-la-Torre, V., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

-

Zhang, Y., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Avdyli, S., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

Fernández, G. IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

-

Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Salzano, A. M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

-

PrieB, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

PrieB, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

University of Alberta. 13C NMR Spectroscopy. [Link]

-

National Institute of Technology, Rourkela. 13C NMR spectroscopy. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

Sources

- 1. 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER [myskinrecipes.com]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. academic.oup.com [academic.oup.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. ovid.com [ovid.com]

- 21. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester: A Technical Guide for Drug Development Professionals

Abstract

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester is a key heterocyclic building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. However, a critical bottleneck in its seamless integration into drug discovery workflows is the conspicuous absence of publicly available solubility data. This in-depth technical guide addresses this knowledge gap by providing a comprehensive framework for understanding and predicting the solubility of this compound in a range of organic solvents. By leveraging established principles of physical organic chemistry and providing detailed experimental protocols, this document empowers researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process.

Introduction: The Pivotal Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to suboptimal absorption, low bioavailability, and ultimately, therapeutic failure. For synthetic intermediates like this compound, understanding its solubility profile is paramount for efficient reaction kinetics, effective purification, and the development of robust formulations.[1] This guide provides a foundational understanding of the factors governing the solubility of this specific piperazine derivative and offers practical methodologies for its empirical determination.

Piperazine and its derivatives are ubiquitous in medicinal chemistry due to their favorable pharmacological properties.[2][3] The parent piperazine ring is a basic, six-membered heterocycle containing two nitrogen atoms at opposite positions.[4] This structure imparts a degree of polarity and the ability to form hydrogen bonds, contributing to its notable solubility in water and polar organic solvents like ethanol and methanol.[5][6] However, the introduction of substituents, such as the hydroxymethyl and allyl carboxylate groups in the title compound, significantly modulates its physicochemical properties, including its solubility.

Molecular Structure Analysis and Predicted Solubility Profile

The chemical structure of this compound dictates its interactions with various solvents. A thorough analysis of its functional groups allows for a qualitative prediction of its solubility.

-

Piperazine Ring: The core piperazine ring, with its two nitrogen atoms, provides sites for hydrogen bonding and contributes to the molecule's overall polarity.

-

Hydroxymethyl Group (-CH₂OH): This polar group is capable of both donating and accepting hydrogen bonds, which will favor solubility in protic and polar aprotic solvents.

-

Allyl Ester Group (-COOCH₂CH=CH₂): The ester functionality introduces a polar carbonyl group but also a nonpolar allyl chain. This duality suggests that the molecule will exhibit a balanced solubility profile, with an affinity for both polar and moderately nonpolar solvents.

Based on this structural analysis, we can anticipate the following solubility trends:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with both the hydroxymethyl group and the piperazine nitrogens.

-

Moderate to High Solubility: Likely in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile, which can act as hydrogen bond acceptors and have dipole-dipole interactions.

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, which can interact through dipole-dipole forces.

-

Low to Sparingly Soluble: Predicted in nonpolar solvents such as hexane, heptane, and toluene, where the polar functional groups will have limited favorable interactions.

The following diagram illustrates the key functional groups influencing the solubility of the target molecule.

Caption: Key functional groups of this compound that dictate its solubility behavior.

Quantitative Solubility Data: A Predictive Approach

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility of this compound | Rationale for Prediction |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | Very Soluble | Strong hydrogen bonding potential with the hydroxymethyl group and piperazine nitrogens. |

| Ethanol | C₂H₅OH | 4.3 | Freely Soluble | Similar to methanol, with slightly reduced polarity. |

| Isopropanol | C₃H₇OH | 3.9 | Soluble | Lower polarity and increased steric hindrance may slightly reduce solubility compared to methanol and ethanol. |

| Water | H₂O | 10.2 | Sparingly to Slightly Soluble | While the molecule has polar groups, the nonpolar allyl group and the overall size may limit extensive hydration. The parent piperazine is highly water-soluble.[4][5] |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | 5.1 | Freely Soluble | Strong dipole-dipole interactions and can act as a hydrogen bond acceptor. |

| Acetonitrile | C₂H₃N | 5.8 | Soluble | High polarity favors dissolution. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Good balance of polarity to interact with both the polar and nonpolar parts of the molecule. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very Soluble | A powerful, highly polar aprotic solvent. |

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Freely Soluble | Effective at dissolving moderately polar organic compounds. |

| Chloroform | CHCl₃ | 4.1 | Soluble | Similar to DCM. |

| Nonpolar Solvents | ||||

| Toluene | C₇H₈ | 2.4 | Slightly Soluble | The aromatic ring can have some interaction with the allyl group, but overall polarity mismatch will limit solubility. |

| Hexane | C₆H₁₄ | 0.1 | Sparingly Soluble to Insoluble | Significant polarity mismatch. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Slightly Soluble | Parent piperazine is poorly soluble in diethyl ether.[4] The larger organic substituents on the title compound may slightly improve this. |

Polarity Index values are relative and can vary slightly depending on the scale used.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination of solubility is essential. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., GC, NMR with an internal standard).

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of solubility.

Caption: A streamlined workflow for the experimental determination of the solubility of a solid compound.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., 25 °C) and agitate (stir or shake) for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours. It is crucial to ensure that the concentration of the dissolved solid in the supernatant does not change over time.

-

-

Sample Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent (usually the same solvent or a mobile phase component for chromatography) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound.[1] Understanding these can aid in troubleshooting and optimizing experimental conditions.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with increasing temperature.[7] This is because the dissolution process is often endothermic. However, this should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility ("like dissolves like").

-

Crystallinity and Polymorphism: The solid-state properties of the compound, including its crystal lattice energy and the presence of different polymorphic forms, can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

-

pH (for aqueous solutions or protic solvents): The piperazine moiety is basic. In acidic conditions, the nitrogen atoms can become protonated, forming a salt that is likely to have significantly higher solubility in polar solvents.

Conclusion and Future Directions

While direct, published solubility data for this compound remains elusive, this guide provides a robust framework for predicting its solubility profile based on its molecular structure and the known properties of related piperazine compounds. More importantly, it offers a detailed, practical protocol for the experimental determination of its solubility in various organic solvents.

For researchers and drug development professionals, the systematic application of these principles and methods will facilitate informed solvent selection for synthesis, purification, and formulation, ultimately streamlining the path of novel drug candidates from the laboratory to the clinic. Future work should focus on the experimental validation of the predicted solubilities and the investigation of the compound's solubility in binary solvent mixtures and biorelevant media.

References

-

Solubility of Things. Piperazine. [Link]

- BenchChem. An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents. 2025.

-

Wikipedia. Piperazine. [Link]

-

PubChem. Piperazine. National Institutes of Health. [Link]

-

PubChem. 1-Allyl-3-(3-hydroxy-phenyl)-2-methyl-piperidine-3-carboxylic acid ethyl ester. National Institutes of Health. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. 2021. [Link]

-

ResearchGate. Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. 2018. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine compounds [m.chemicalbook.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of this compound. Synthesizing data from analogous piperazine derivatives and allyl ester compounds, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity of this molecule. The guide delves into potential degradation pathways, recommended storage protocols, and methodologies for stability assessment, aiming to provide a self-validating system for its handling and use in research and development.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule incorporating a piperazine ring and an allyl ester protecting group. The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs) due to its ability to interact with various biological targets.[1][2] The allyl ester serves as a protecting group for the carboxylic acid, which is stable under a range of conditions but can be selectively removed when needed.[3][4] The stability of this compound is paramount as degradation can lead to inconsistent experimental results, loss of potency, and the formation of unknown impurities.[5]

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is influenced by the inherent properties of both the piperazine ring and the allyl ester group. Several degradation pathways should be considered:

Piperazine Ring Instability

The piperazine ring is susceptible to several modes of degradation, primarily influenced by pH, temperature, and oxidative stress.[1][2][5]

-

pH-Dependent Degradation: As a weak base, the stability of piperazine derivatives can be highly dependent on the pH of their environment.[5] Both acidic and basic conditions can promote hydrolysis of the ester or other pH-labile groups. For piperazine-containing drugs, formulating at an optimal pH, often as a salt (e.g., hydrochloride), can significantly enhance stability.[5][6]

-

Thermal Degradation: Elevated temperatures can accelerate the degradation of piperazine compounds, often following first-order kinetics.[1] Thermal stress can lead to ring-opening reactions and the formation of various degradation products.[1] Studies on piperazine have shown significant degradation at temperatures between 135-175°C.

-

Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. This process can be catalyzed by light, heat, and the presence of metal ions. A color change in the solid material upon storage can be an indicator of oxidative degradation.[5]

Allyl Ester Moiety Considerations

The allyl ester group is generally stable under a variety of conditions, making it a useful protecting group.[4] However, it is not entirely inert and can be susceptible to specific cleavage conditions.

-

Catalytic Cleavage: The allyl ester can be cleaved under mild conditions using metal catalysts, most commonly palladium(0) complexes.[4][7] While this is a controlled deprotection strategy, unintentional exposure to such catalysts could lead to degradation.

-